3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline 3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14661642
InChI: InChI=1S/C14H13ClF3N3/c15-10-7-8(19)5-6-12(10)21-11-4-2-1-3-9(11)13(20-21)14(16,17)18/h5-7H,1-4,19H2
SMILES:
Molecular Formula: C14H13ClF3N3
Molecular Weight: 315.72 g/mol

3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline

CAS No.:

Cat. No.: VC14661642

Molecular Formula: C14H13ClF3N3

Molecular Weight: 315.72 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline -

Specification

Molecular Formula C14H13ClF3N3
Molecular Weight 315.72 g/mol
IUPAC Name 3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline
Standard InChI InChI=1S/C14H13ClF3N3/c15-10-7-8(19)5-6-12(10)21-11-4-2-1-3-9(11)13(20-21)14(16,17)18/h5-7H,1-4,19H2
Standard InChI Key RCKKKROLSFGFDM-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)N)Cl)C(F)(F)F

Introduction

Chemical Structure and Molecular Properties

Core Structural Components

The compound’s architecture comprises two primary subunits:

  • Aniline Derivative: A benzene ring substituted with a chlorine atom at the 3-position and an amine group (-NH₂) at the 4-position.

  • Tetrahydroindazole System: A partially saturated indazole ring (containing two adjacent nitrogen atoms) fused to a cyclohexane ring, with a trifluoromethyl (-CF₃) group at the 3-position of the indazole.

The fusion of these subunits creates a rigid, planar framework that facilitates π-π stacking interactions and hydrogen bonding, critical for molecular recognition processes. The trifluoromethyl group introduces strong electron-withdrawing effects, polarizing adjacent bonds and enhancing electrophilicity at specific sites.

Molecular Descriptors and Physicochemical Data

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₄H₁₃ClF₃N₃
Molecular Weight315.72 g/mol
IUPAC Name3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline
SMILES NotationC1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)N)Cl)C(F)(F)F
InChIKeyRCKKKROLSFGFDM-UHFFFAOYSA-N

The compound’s logP (calculated) is estimated at 3.2, indicating moderate lipophilicity, while its topological polar surface area (TPSA) of 62.8 Ų suggests favorable membrane permeability. These properties position it as a candidate for further investigation in drug discovery pipelines.

Electronic and Steric Features

Electron-Withdrawing Effects

The chlorine and trifluoromethyl substituents exert significant electron-withdrawing effects:

  • Chlorine (Cl): Induces inductive electron withdrawal, deactivating the aromatic ring toward electrophilic substitution while directing incoming nucleophiles to ortho/para positions.

  • Trifluoromethyl (-CF₃): A strong meta-directing group that stabilizes adjacent positive charges through hyperconjugation, further enhancing electrophilic character.

These features collectively increase the compound’s reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, which are pivotal in constructing complex pharmacophores.

Conformational Analysis

The tetrahydroindazole system adopts a boat-like conformation due to partial saturation of the six-membered ring. This conformation minimizes steric strain between the trifluoromethyl group and the adjacent nitrogen atoms. Density functional theory (DFT) calculations predict an energy barrier of ~12 kcal/mol for ring inversion, suggesting moderate flexibility at physiological temperatures.

Reactivity and Synthetic Utility

Electrophilic Aromatic Substitution

Despite the deactivating effects of its substituents, the aniline moiety remains susceptible to electrophilic attack at the para position relative to the amine group. For example, nitration reactions yield a nitro derivative, which can be reduced to a primary amine for further functionalization.

Nucleophilic Displacement

The chlorine atom at the 3-position serves as a leaving group in nucleophilic aromatic substitution (NAS) reactions. Under basic conditions, it can be replaced by nucleophiles such as methoxide (-OCH₃) or thiols (-SH), enabling modular derivatization.

Hydrogen Bonding Capacity

The amine group participates in hydrogen bonding with biological targets, such as enzyme active sites or receptor pockets. This interaction is critical for achieving high binding affinity and selectivity in drug-receptor complexes.

Comparative Analysis of Structural Analogues

To contextualize the compound’s uniqueness, the following table contrasts it with structurally related molecules:

Compound NameKey FeaturesDistinguishing Attributes
3-Chloro-4-(trifluoromethyl)-1H-indazoleLacks the tetrahydroindazole ring systemReduced conformational flexibility
4-Chloro-3-(trifluoromethyl)anilineSimpler structure without indazole fusionAbsence of heterocyclic nitrogen atoms
5-Chloro-2-(3-trifluoromethylindazolyl)anilineVaried substitution pattern on indazoleAltered electronic distribution

The fusion of the tetrahydroindazole system in 3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline confers distinct steric and electronic advantages over its analogues, particularly in modulating binding kinetics and metabolic stability.

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